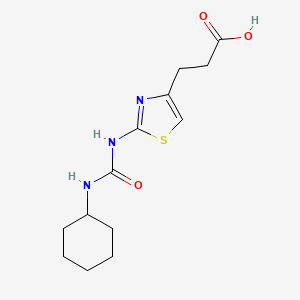
3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely to be a derivative of propanoic acid, which is a carboxylic acid, with a thiazole ring and a urea group attached. Thiazole is a heterocyclic compound that consists of a five-membered ring with sulfur and nitrogen atoms . Urea is an organic compound that plays a significant role in many biological processes, particularly in mammals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water . For example, thiazole rings can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups such as the carboxylic acid and urea groups would likely make this compound soluble in polar solvents .Applications De Recherche Scientifique
Crystallography
- In crystallography, this compound, specifically in its febuxostat form, demonstrates interesting molecular interactions. The thiazole ring is nearly coplanar with the benzene ring, allowing for specific types of hydrogen bonding and π–π stacking in crystal structures (Wu et al., 2015).
Metal Complex Formation
- 3-(Thiazol-2-yl carbamoyl) propanoic acid, a related compound, has been used as a ligand in forming metal complexes with various metals such as Co(II), Ni(II), Cu(II), Zn(II), and Bi(III). These complexes have been studied for their luminescent properties and biological activities, including antibacterial and antifungal potentials (Kanwal et al., 2020).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this chemical structure have been explored for their nematicidal, antibacterial, and antifungal activities. For example, a series of N-cyclohexylidene-N-phenylamines showed potential biological activity in these areas (Srinivas et al., 2008).
Organic Synthesis and Solar Cell Applications
- Novel organic sensitizers, including those with thiazole structures, have been engineered for solar cell applications. These sensitizers demonstrate high efficiency in photon to current conversion, indicating their potential in renewable energy technologies (Kim et al., 2006).
Antimicrobial and Anticancer Research
- Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, novel indole-based scaffolds with N-(substituted-phenyl)butanamides exhibited significant inhibitory potential against urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).
Additional Studies
- Other studies have explored its use in synthesizing new compounds with potential biological activities, such as antitumor agents, and in investigating the solvent effects on crystallization processes of related compounds (Andreani et al., 1983), (Kitamura & Horimoto, 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-11(18)7-6-10-8-20-13(15-10)16-12(19)14-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUQAROMPLWTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2775432.png)
![4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2775435.png)
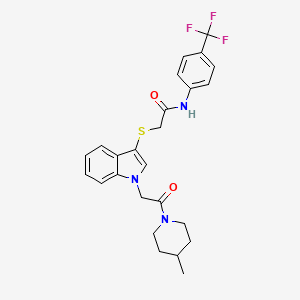
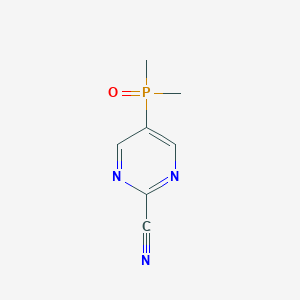
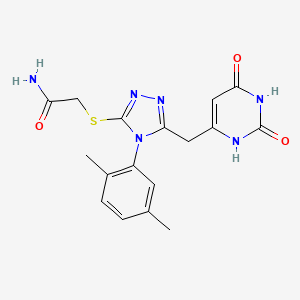

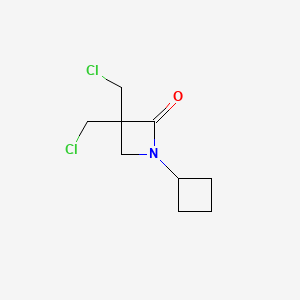
![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)
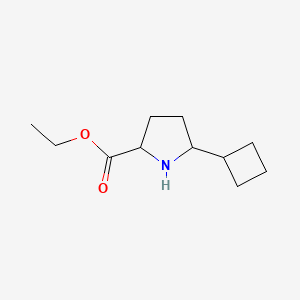
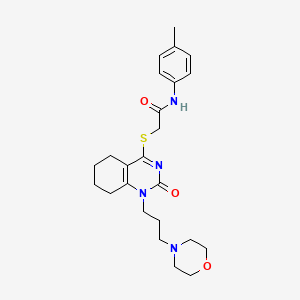


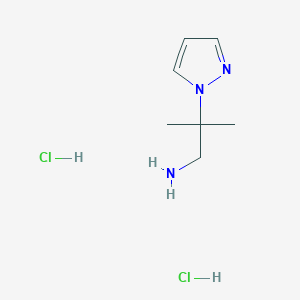
![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)